

ACH-702: A Technical Overview of an Isothiazoloquinolone Antibacterial Agent

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ACH-702**, a novel synthetic antibacterial agent belonging to the isothiazoloquinolone class. This document collates available data on its chemical structure, biological activity, and putative mechanism of action, presenting it in a format amenable to scientific and research audiences.

Chemical Structure and Properties

ACH-702 is a complex heterocyclic molecule with the systematic IUPAC name 7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1][2]thiazolo[5,4-b]quinoline-3,4-dione. Its chemical properties are summarized below.



Identifier	Value	
Molecular Formula	C21H25FN4O3S[2]	
Molecular Weight	432.51 g/mol [2]	
SMILES	CC(C) ([C@@H]1CCN(C1)c2c(cc3c(c2OC)n(C4CC4)c 5c(c3=O)c(=O)[nH]s5)F)N[2]	
InChI	InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1[2]	
InChIKey	CECJUHKZSOSOJJ-SNVBAGLBSA-N[2]	

Structure:

Figure 1. Chemical Structure of ACH-702.

Biological Activity

ACH-702 has demonstrated potent antibacterial activity, particularly against Gram-positive organisms. It is classified as a novel isothiazoloquinolone (ITQ) and has shown efficacy against antibiotic-resistant strains.[3]

Quantitative Data

The following table summarizes the reported minimum inhibitory concentration (MIC) values for **ACH-702** against Nocardia brasiliensis.

Organism	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)
Nocardia brasiliensis (n=30)	0.125[4]	0.5[4]

Mechanism of Action



While specific studies on the mechanism of action of **ACH-702** are not widely available, the activity of the broader isothiazolone class of compounds is understood to proceed via a two-step mechanism.[5][6][7] This involves an initial rapid inhibition of essential metabolic pathways, followed by irreversible cellular damage leading to cell death.[5][6][7]

The key steps are believed to be:

- Rapid Inhibition: Isothiazolones quickly disrupt critical metabolic pathways, including those involving dehydrogenase enzymes. This leads to a swift cessation of growth, respiration, and ATP synthesis.[5][6][7]
- Irreversible Damage: Subsequent to the initial inhibition, the compound causes irreversible damage through the destruction of protein thiols and the generation of free radicals, ultimately resulting in a loss of cell viability.[5][6]

Figure 2. Proposed mechanism of action for ACH-702.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays involving **ACH-702** are not publicly available. However, the determination of its Minimum Inhibitory Concentration (MIC) values, as reported, would typically follow a standardized broth microdilution method. A representative protocol based on the Clinical and Laboratory Standards Institute (CLSI) quidelines is provided below.

Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

- Pure bacterial culture for testing
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates

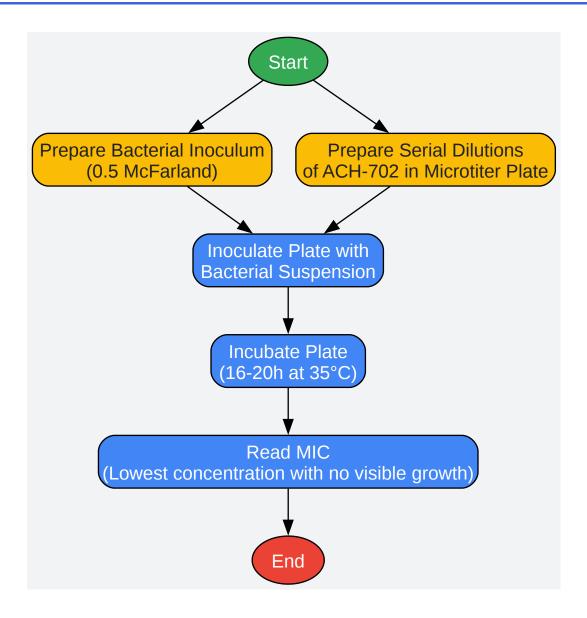


- ACH-702 stock solution of known concentration
- Sterile saline or broth for dilutions
- Pipettes and sterile tips
- Incubator (35°C ± 2°C)
- Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

- Inoculum Preparation: a. Select several morphologically similar colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Preparation of Antimicrobial Dilutions: a. Perform serial twofold dilutions of the **ACH-702** stock solution in CAMHB in the wells of a 96-well microtiter plate. b. The final volume in each well after adding the inoculum should be 100 μL. The concentrations should span a range appropriate for the expected MIC. c. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
- Inoculation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension.
- Incubation: a. Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of ACH-702 at which there is no visible growth.





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Figure 3. Workflow for MIC determination by broth microdilution.

Conclusion

ACH-702 is a promising antibacterial compound of the isothiazoloquinolone class with demonstrated in vitro efficacy. Its complex structure and potent activity warrant further investigation. While detailed public data is limited, this guide provides a foundational understanding of its chemical nature, biological activity, and a framework for its further study based on the known properties of its chemical class. Future research should aim to elucidate its full spectrum of activity, specific molecular targets, and pharmacokinetic/pharmacodynamic properties.



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